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Compound of Interest

Compound Name: N-(2-Bromophenyl)cinnamamide

Cat. No.: B3162760 Get Quote

An In-Depth Technical Guide to N-(2-Bromophenyl)cinnamamide (CAS 71910-51-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule in Context
N-(2-Bromophenyl)cinnamamide enters the scientific landscape not as a standalone entity

but as a member of the esteemed cinnamamide family. The cinnamamide scaffold is a

"privileged structure" in medicinal chemistry, a framework that nature and scientists have

repeatedly utilized to create molecules with significant biological effects[1]. From anticancer to

neuroprotective properties, this chemical backbone offers a versatile template for drug

design[2][3][4][5][6].

This guide is structured to provide a deep, practical understanding of N-(2-
Bromophenyl)cinnamamide. We will move beyond a simple data sheet, exploring the why

behind its synthesis, the rationale for its potential biological activities, and the established

protocols for its investigation. The inclusion of a bromine atom on the phenyl ring is a deliberate

chemical modification, intended to alter the molecule's electronic and steric properties, which in

turn can fine-tune its interaction with biological targets. This document serves as a foundational

resource for any researcher poised to explore the potential of this specific and promising

compound.
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Understanding the fundamental properties of a compound is the bedrock of all subsequent

research, influencing everything from solvent choice in synthesis to its behavior in biological

assays.

Chemical Structure:

Caption: 2D structure of N-(2-Bromophenyl)cinnamamide.

Physicochemical Data Summary:

Property Data Source(s)

CAS Number 71910-51-5 [7][8]

Molecular Formula C₁₅H₁₂BrNO [7][9]

Molecular Weight 302.17 g/mol [7][9]

IUPAC Name
(E)-N-(2-bromophenyl)-3-

phenylprop-2-enamide
[9]

Appearance
Typically an off-white to pale

yellow solid.
General knowledge

Solubility

Expected to be soluble in

DMSO, DMF, and chlorinated

solvents; sparingly soluble in

alcohols; insoluble in water.

General knowledge

Synthesis and Purification: A Validated Protocol
The synthesis of N-(2-Bromophenyl)cinnamamide is reliably achieved via a standard amide

coupling reaction. The protocol described below is a self-validating system based on well-

established organic chemistry principles, ensuring high reactivity and facilitating purification.

[10][11][12]

Logical Workflow for Synthesis:
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Caption: Step-wise logical flow for the synthesis and validation of the target compound.

Detailed Step-by-Step Laboratory Protocol:

Activation of Carboxylic Acid:

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cinnamic

acid (1.0 eq.).

Add anhydrous solvent (e.g., dichloromethane or toluene) followed by thionyl chloride (1.5

eq.) dropwise at 0 °C.

Allow the mixture to warm to room temperature and then reflux for 2-3 hours until gas

evolution ceases.

Causality: Thionyl chloride converts the relatively unreactive carboxylic acid into the highly

electrophilic acid chloride, making it susceptible to nucleophilic attack by the amine.

Refluxing ensures the reaction goes to completion.[10]
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Remove the excess thionyl chloride and solvent under reduced pressure. The resulting

crude cinnamoyl chloride is used immediately in the next step.

Amide Coupling Reaction:

In a separate flask, dissolve 2-bromoaniline (1.0 eq.) and a non-nucleophilic base such as

pyridine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).

Cool the solution to 0 °C in an ice bath.

Dissolve the crude cinnamoyl chloride from the previous step in a minimal amount of

anhydrous solvent and add it dropwise to the amine solution.

Causality: 2-bromoaniline acts as the nucleophile, attacking the carbonyl carbon of the

cinnamoyl chloride. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct

generated during the reaction, which would otherwise protonate the starting amine and

halt the reaction.[10]

Allow the reaction to stir overnight, warming to room temperature.

Work-up and Purification:

Pour the reaction mixture into a separatory funnel and wash sequentially with 1M HCl (to

remove excess pyridine and unreacted amine), saturated NaHCO₃ solution (to remove

unreacted acid chloride), and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the

crude solid.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to afford pure N-(2-Bromophenyl)cinnamamide.

Trustworthiness: This multi-step washing process systematically removes specific

impurities, ensuring a cleaner crude product. Recrystallization is a gold-standard

technique for purifying solid organic compounds, yielding high-purity material suitable for

biological testing.
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Anticipated Biological Activity and Mechanisms of
Action
While specific research on CAS 71910-51-5 is limited, a wealth of data on the cinnamamide

class provides a strong, evidence-based foundation for predicting its biological potential.[1][2]

[3] The core structure contains a Michael acceptor, an aromatic ring, and an amide bond, all of

which can engage with biological targets.[1]

Key Potential Therapeutic Areas:

Anticancer: Cinnamamide derivatives have demonstrated significant anticancer activity.[3][5]

[6][13] Mechanisms often involve inducing apoptosis, inhibiting cell proliferation, or targeting

specific cellular machinery like tubulin or signaling proteins.[5][6]

Neuroprotection and CNS Disorders: The cinnamamide scaffold has been incorporated into

molecules with anticonvulsant, antidepressant, and neuroprotective properties.[2] Potential

molecular targets include GABA-A receptors, NMDA receptors, and various ion channels.[2]

Anti-inflammatory: Numerous cinnamamides exhibit potent anti-inflammatory effects, making

this a primary area for investigation.[2][3][4]

Antimicrobial: The class is known for its antibacterial and antifungal properties.[3][4][6][14] A

key mechanism in fungi involves the disruption of ergosterol, a critical component of the cell

membrane.[14]

Hypothesized Signaling Pathway Inhibition (Anticancer Context):
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Caption: A potential mechanism for anticancer activity via target inhibition.

Foundational Experimental Protocols
To validate the hypothesized biological activities, the following established in-vitro assays serve

as a robust starting point.

Protocol 1: In-Vitro Anticancer Screening (MTT Assay)

Objective: To determine the cytotoxic concentration (IC₅₀) of the compound against a panel

of human cancer cell lines.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3162760?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3162760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow

them to adhere overnight.

Compound Treatment: Prepare a stock solution of N-(2-Bromophenyl)cinnamamide in

DMSO. Perform serial dilutions in a complete culture medium and treat the cells for 48-72

hours.

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce

the yellow MTT to purple formazan crystals.

Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization

buffer (e.g., DMSO or acidified isopropanol).

Readout: Measure the absorbance at ~570 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a

dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against relevant

bacterial and fungal strains.[14]

Methodology:

Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S.

aureus, E. coli, C. albicans) corresponding to a defined McFarland standard.

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of N-(2-
Bromophenyl)cinnamamide in the appropriate sterile broth medium.

Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe,

no compound) and negative (broth only) controls.

Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C

for yeast) for 18-24 hours.
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Readout: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible microbial growth.

Safety, Handling, and Storage
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves when handling the compound.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Toxicity: While specific toxicity data is unavailable, compounds of this class generally have

low toxicity.[11] However, all new compounds should be treated as potentially hazardous

until proven otherwise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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